molecular formula C6H10IN3 B2672663 4-Iodo-1-isopropyl-1H-pyrazol-3-amine CAS No. 1354705-58-0

4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Cat. No.: B2672663
CAS No.: 1354705-58-0
M. Wt: 251.071
InChI Key: SHYRGRBENZUUOF-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H10IN3. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom and an isopropyl group on the pyrazole ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine typically involves the iodination of 1-isopropyl-1H-pyrazol-3-amine. One common method is the reaction of 1-isopropyl-1H-pyrazol-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isopropyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced amine derivatives.

Scientific Research Applications

4-Iodo-1-isopropyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The iodine atom and isopropyl group on the pyrazole ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an isopropyl group.

    4-Iodo-1-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    4-Iodo-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in 4-Iodo-1-isopropyl-1H-pyrazol-3-amine provides unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and of particular interest in various research applications.

Properties

IUPAC Name

4-iodo-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRGRBENZUUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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